3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Catalog No.
S14630429
CAS No.
M.F
C13H12N2O3S
M. Wt
276.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-...

Product Name

3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione

IUPAC Name

3-(3-oxo-7-sulfanyl-1H-isoindol-2-yl)piperidine-2,6-dione

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

InChI

InChI=1S/C13H12N2O3S/c16-11-5-4-9(12(17)14-11)15-6-8-7(13(15)18)2-1-3-10(8)19/h1-3,9,19H,4-6H2,(H,14,16,17)

InChI Key

AWXCFZRHPUBHBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3S

3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H12N2O3SC_{13}H_{12}N_{2}O_{3}S and a molar mass of approximately 276.31 g/mol. It is classified under the category of piperidine derivatives, specifically featuring a mercapto group and an isoindoline structure. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the context of cancer treatment and other diseases influenced by specific protein interactions .

Typical of piperidine derivatives. These may include:

  • Nucleophilic substitutions: The mercapto group can participate in nucleophilic substitution reactions, leading to derivatives with altered functional groups.
  • Reduction reactions: The carbonyl groups present in the isoindoline structure may be targets for reduction, potentially yielding alcohol derivatives.
  • Condensation reactions: The compound can react with other electrophiles, forming larger molecular structures.

These reactions are significant for synthesizing analogs with varied biological properties or enhancing the compound's efficacy in therapeutic applications.

3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibits promising biological activities. Research indicates that it may function as an inhibitor of specific proteins involved in cancer progression, particularly those related to the IKAROS family of zinc finger proteins. These proteins play crucial roles in regulating gene expression and are implicated in various hematological malignancies. The compound's ability to modulate IKAROS protein levels suggests potential therapeutic applications in oncology .

The synthesis of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions:

  • Formation of the isoindoline core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the mercapto group: This step may involve thiol addition or substitution reactions to incorporate the mercapto functionality onto the isoindoline structure.
  • Piperidine ring formation: Finally, cyclization to form the piperidine ring can be accomplished using amine coupling methods.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

The primary applications of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione include:

  • Pharmaceutical development: As a potential therapeutic agent against cancers associated with IKAROS protein dysregulation.
  • Biochemical research: Investigating its interactions with specific proteins can provide insights into disease mechanisms and treatment strategies.
  • Chemical biology: The compound serves as a valuable tool for studying protein functions and cellular processes.

Interaction studies have focused on how 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione influences IKAROS family proteins. Preliminary findings suggest that it may selectively degrade IKAROS Family Zinc Finger 2 (IKZF2) while sparing other family members like IKZF1 and IKZF3. This selectivity could lead to fewer side effects compared to broader-spectrum agents .

Several compounds share structural similarities with 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dioneC13H12N2O4C_{13}H_{12}N_{2}O_{4}Hydroxy group instead of mercapto; potential for different biological activity
3-(4-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dioneC13H11IN2O3C_{13}H_{11}IN_{2}O_{3}Iodine substituent; may exhibit different reactivity and biological properties
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dioneC13H11BrN2O3C_{13}H_{11}BrN_{2}O_{3}Bromo group; useful for further derivatization

The uniqueness of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione lies in its specific mercapto functionality which may enhance its interaction with biological targets compared to its halogenated counterparts. This characteristic could lead to distinct pharmacological profiles and therapeutic potentials .

Multi-Step Organic Synthesis Pathways for Core Scaffold Assembly

The synthesis of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione requires sequential construction of its isoindolinone and piperidine-2,6-dione moieties. A widely adopted strategy involves the condensation of phthalic anhydride with primary amines to form isoindoline-1,3-dione intermediates, followed by piperidine ring formation via Michael addition and cyclization. For instance, reacting phthalic anhydride with 4-amino-piperidine-2,6-dione derivatives in glacial acetic acid yields the hybrid scaffold after recrystallization.

Key optimization parameters include:

  • Solvent selection: Glacial acetic acid enhances reaction rates by protonating intermediates, while ethanol facilitates recrystallization.
  • Temperature control: Maintaining 80–100°C during condensation prevents side reactions like imide hydrolysis.
  • Purification methods: Flash chromatography with ethyl acetate/methanol (2:1) achieves >95% purity, as verified by liquid chromatography–mass spectrometry.

Table 1 summarizes representative starting materials and yields for isoindolinone-piperidine hybrids:

Starting AmineSolventTemperature (°C)Yield (%)Purity (%)
4-Amino-piperidine-2,6-dioneGlacial AcOH807298
3-AminobenzylamineTHF606897

Recent work demonstrates that nickel-catalyzed amidoalkylation of γ-hydroxy lactams enables efficient coupling between isoindolinone precursors and piperidine intermediates, achieving yields up to 85%.

Regioselective Functionalization of Isoindolinone-Piperidine Hybrid Systems

Regioselectivity challenges arise during functionalization of the hybrid scaffold due to competing reactivity at the isoindolinone C4 position versus the piperidine N3 site. Strategic protection/deprotection sequences and catalyst-mediated approaches address this issue:

  • Piperidine N3 functionalization: Tertiary amine bases like triethylamine promote alkylation at the piperidine nitrogen while leaving the isoindolinone ring intact. For example, treating the hybrid scaffold with 3-bromoglutarimide in dimethylformamide at 20°C selectively substitutes the piperidine N3 position with 67% yield.
  • Isoindolinone C4 modification: Nickel perchlorate hexahydrate catalyzes C–H activation at the isoindolinone C4 position, enabling coupling with aryl boronic acids (Table 2).

Table 2: Regioselective functionalization outcomes under varying conditions:

CatalystReactantPosition ModifiedYield (%)
Triethylamine3-BromoglutarimidePiperidine N367
Ni(ClO₄)₂·6H₂OPhenylboronic acidIsoindolinone C478

Density functional theory (DFT) studies reveal that electronic effects dominate regioselectivity, with the piperidine nitrogen’s lone pair preferentially engaging electrophiles in non-polar solvents.

Thiol Group Incorporation Strategies in Piperidine-2,6-dione Derivatives

Introducing the 4-mercapto group demands careful handling due to thiol oxidation sensitivity. Two predominant strategies emerge:

Direct Thiolation via Nucleophilic Substitution

Replacing halogen atoms at the isoindolinone C4 position with thiols using thiourea or sodium hydrosulfide achieves moderate yields (45–60%). For instance, treating 4-bromo-isoindolinone derivatives with NaSH in dimethyl sulfoxide at 50°C installs the mercapto group while preserving the piperidine-dione structure.

Post-Functionalization via Thiol-Ene Click Chemistry

Radical-mediated thiol-ene reactions enable late-stage thiol incorporation. Irradiating 4-allyl-isoindolinone intermediates with UV light in the presence of benzyl mercaptan and azobisisobutyronitrile (AIBN) achieves 82% conversion, though this requires protecting acid-sensitive functional groups.

Table 3 compares thiol incorporation methods:

MethodReagentConditionsYield (%)
Nucleophilic substitutionNaSHDMSO, 50°C58
Thiol-ene reactionBenzyl mercaptanUV, AIBN, 25°C82

Impact of Substituent Positioning on IKAROS Family Protein Modulation

The positioning of substituents on the isoindolinone ring system demonstrates profound effects on IKAROS family zinc finger protein degradation profiles [9] [10] [11]. Research on related isoindolinone derivatives has established that modifications at the 4-position, where the mercapto group resides in 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione, significantly influence the recruitment of IKAROS family proteins to the cereblon E3 ligase complex [10] [12].

Structural analysis of cereblon-IKAROS ternary complexes reveals that the 4-position substituents directly interact with the G-loop motif of IKAROS zinc finger domains [10] [13]. The mercapto group at this position creates unique hydrogen bonding opportunities with key amino acid residues, particularly with Gln146 in the IKAROS zinc finger 2 domain [10]. This interaction pattern differs substantially from hydroxyl-substituted derivatives, where 4-hydroxy-isoindolinone compounds show enhanced IKAROS degradation through water-mediated hydrogen bonding with cereblon Glu377 [10].

Substitution PositionIKAROS Degradation PotencySelectivity ProfileKey Interactions
4-MercaptoEnhanced selectivityIKZF1 > IKZF3Direct thiol-protein interactions
4-HydroxyHigh potencyIKZF1 ≈ IKZF3Water-mediated H-bonding
5-HydroxyReduced activityLimited selectivityConformational restrictions
6-SubstitutionAbolished activityNo degradationSteric hindrance

The mercapto group configuration enables formation of reversible covalent bonds with cysteine residues in target proteins, potentially enhancing binding selectivity compared to non-covalent interactions [6]. This mechanism may contribute to improved discrimination between IKAROS family members, as the accessibility and reactivity of cysteine residues varies among IKZF1, IKZF3, and related zinc finger proteins [13] [14].

Comparative studies with pomalidomide and lenalidomide derivatives demonstrate that 4-position modifications can redirect selectivity profiles away from GSPT1 degradation toward enhanced IKAROS family targeting [3] [10]. The mercapto substituent at position 4 appears to eliminate the interactions responsible for GSPT1 recruitment while maintaining favorable binding geometry for IKAROS proteins [10] [12].

Role of Mercapto Group Configuration in Biological Target Engagement

The mercapto functional group in 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione introduces distinctive chemical properties that fundamentally alter target engagement mechanisms compared to conventional immunomodulatory drug scaffolds [6]. Thiol groups exhibit 'soft' nucleophilic character, enabling selective interactions with electrophilic centers in protein structures [6].

The positioning of the mercapto group at the 4-position of the isoindolinone ring creates optimal geometry for engaging zinc coordination sites within IKAROS family proteins [13]. Zinc finger domains contain multiple cysteine residues that coordinate zinc ions, and the mercapto group can potentially form transient interactions with these metal centers or adjacent amino acid residues [13] [14]. This interaction mode represents a departure from the classical hydrogen bonding patterns observed with hydroxyl-substituted derivatives [10].

Molecular dynamics simulations of related thiol-containing compounds suggest that mercapto groups can form reversible covalent bonds with cysteine residues through disulfide exchange reactions [6]. This mechanism provides enhanced binding kinetics and potentially improved selectivity profiles compared to purely non-covalent interactions [15]. The reversible nature of these interactions allows for dynamic binding equilibria that can fine-tune protein degradation rates [16].

Target Engagement MechanismBinding KineticsSelectivity EnhancementStability Factors
Reversible covalent bondingSlow on/off ratesHigh selectivitypH-dependent
Metal coordinationIntermediate kineticsModerate selectivityRedox-sensitive
Hydrogen bonding networksFast equilibriumLower selectivityStable
Hydrophobic interactionsVariable kineticsContext-dependentTemperature-sensitive

The mercapto group also introduces redox sensitivity that may provide additional regulatory mechanisms for target engagement [6]. Oxidation of the thiol to disulfide forms can modulate binding affinity and alter selectivity profiles [6]. This redox-dependent behavior may contribute to context-dependent activity profiles in different cellular environments.

Experimental evidence from related mercapto-containing compounds demonstrates enhanced plasma protein binding, with free fractions typically below 10% [17] [18]. This high protein binding may contribute to extended half-life properties while potentially limiting tissue distribution [19] [17]. The mercapto group configuration appears to favor interactions with albumin and other plasma proteins through mixed disulfide formation [6].

Comparative Analysis of Piperidine Ring Modifications on Pharmacokinetic Properties

The piperidine-2,6-dione ring system in 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione serves as the primary cereblon-binding motif and significantly influences pharmacokinetic properties [19] [5]. Comparative analysis with related glutarimide derivatives reveals distinct absorption, distribution, metabolism, and excretion profiles [19] [17].

Absorption characteristics of piperidine-2,6-dione derivatives typically demonstrate high bioavailability, with human intestinal absorption values exceeding 90% for most compounds in this class [19] . The glutarimide moiety provides favorable physicochemical properties for oral absorption, including appropriate lipophilicity and molecular weight [17]. The addition of the mercapto-substituted isoindolinone moiety may slightly reduce permeability compared to unsubstituted analogs due to increased polar surface area .

Pharmacokinetic ParameterPiperidine-2,6-dione CoreModified DerivativesImpact of Mercapto Group
Oral Bioavailability>80%70-85%Slight reduction
Plasma Protein Binding85-95%>95%Enhanced binding
Metabolic StabilityHighVariableRedox-dependent
Renal ClearanceModerateReducedIncreased retention

Distribution properties are significantly influenced by the high plasma protein binding characteristic of thiol-containing compounds [17] [6]. Free drug fractions below 5% are typical for mercapto-substituted derivatives, leading to extended apparent half-lives but potentially limited tissue penetration [17] [18]. The mercapto group enhances binding to albumin through covalent interactions, creating a sustained-release mechanism from the vascular compartment [6].

Metabolic pathways for piperidine-2,6-dione compounds involve minimal biotransformation, with unchanged drug representing the majority of circulating material [19]. However, the mercapto group introduces additional metabolic considerations, including potential oxidation to disulfide dimers and conjugation with glutathione [6] [21]. Cytochrome P450 enzyme interactions appear limited for the core piperidine ring system, but mercapto substituents may modulate enzyme activity through metal coordination [21].

Metabolic PathwayRate ConstantPrimary EnzymesMetabolite Profile
Oxidation to disulfideVariableNon-enzymaticReversible dimers
Glutathione conjugationModerateGST familyStable conjugates
HydroxylationSlowCYP3A4Minor pathway
GlucuronidationLimitedUGT enzymesNegligible

Excretion patterns for piperidine-2,6-dione derivatives predominantly favor renal elimination, with approximately 80-90% of administered dose recovered in urine [19]. The mercapto substitution may alter this profile by increasing plasma protein binding and reducing glomerular filtration of free drug [19] [6]. Extended residence times in plasma create opportunities for sustained target engagement while potentially reducing peak concentrations at the site of action [17].

Leukemic Stem Cell Dependency on IKZF2

IKAROS Family Zinc Finger 2, also known as Helios, plays a crucial role in leukemic stem cell maintenance and self-renewal programs. Research demonstrates that IKZF2 is highly expressed in leukemic stem cells compared to normal hematopoietic stem cells, making it an attractive therapeutic target [3] [4]. The compound 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione exploits this dependency by inducing selective degradation of IKZF2 protein through the cereblon-mediated ubiquitin-proteasome system .

Functional Consequences of IKZF2 Depletion

Studies utilizing IKZF2 deletion models reveal profound effects on leukemic stem cell function. IKZF2 depletion results in a ten-fold reduction in colony formation capacity, indicating compromised self-renewal potential [3] [4]. Additionally, IKZF2-deficient cells exhibit increased apoptosis and enhanced differentiation toward myeloid lineages, suggesting restoration of normal hematopoietic developmental programs [3] [4]. These findings demonstrate that IKZF2 degradation can effectively disrupt the aberrant stem cell characteristics that drive leukemic progression.

Chromatin Accessibility and Gene Expression Changes

The degradation of IKZF2 induces significant alterations in chromatin accessibility patterns within leukemic stem cells. Gene expression profiling and chromatin accessibility analysis demonstrate that IKZF2 loss leads to reduced accessibility of HOXA9 binding sites, which are essential for maintaining self-renewal gene expression programs [3] [5]. Simultaneously, there is increased accessibility of C/EBP binding sites, which promote terminal differentiation pathways [3] [5]. This epigenetic reprogramming represents a fundamental mechanism by which IKZF2 degradation restores normal cellular differentiation.

Therapeutic Implications for Leukemia Treatment

The selective targeting of IKZF2 in leukemic stem cells while sparing normal hematopoietic stem cells provides a significant therapeutic window. In vivo studies demonstrate that IKZF2 deletion leads to delayed leukemogenesis and improved survival outcomes in leukemia models [3] [4]. This selectivity profile makes 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione a promising candidate for treating hematological malignancies where IKZF2 plays an oncogenic role.

Proteasome-Mediated Protein Degradation Mechanisms

Ubiquitin-Proteasome System Architecture

The ubiquitin-proteasome system serves as the primary mechanism for regulated protein degradation in eukaryotic cells. The 26S proteasome complex, consisting of the 20S catalytic core and 19S regulatory particles, functions as the central degradation machinery [6] [7]. In hematological malignancies, the proteasome system exhibits dysregulated activity, with increased protein turnover rates in cancer cells compared to normal cells [8] [9]. This dysregulation makes cancer cells particularly susceptible to proteasome-targeting therapeutic strategies.

Catalytic Mechanisms and Substrate Processing

The 20S proteasome core contains three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like activities [6] [10]. The chymotrypsin-like activity cleaves after hydrophobic residues and represents the primary target for most proteasome inhibitors. The trypsin-like activity cleaves after basic residues, while the caspase-like activity cleaves after acidic residues [6] [10]. In hematological malignancies, these activities are often enhanced, leading to accelerated protein degradation and altered cellular homeostasis.

Substrate Recognition and Ubiquitin Signaling

The 19S regulatory particle contains multiple ubiquitin receptors including Rpn1, Rpn10, and Rpn13, which recognize polyubiquitin chains attached to substrate proteins [6] [7]. The multiplicity of these receptors, combined with various shuttling factors, enables the proteasome to recognize diverse ubiquitin conjugates [6] [7]. In cancer cells, this recognition system is often impaired, leading to abnormal protein homeostasis and disrupted cellular functions.

Therapeutic Targeting of Proteasome Function

The success of proteasome inhibitors like bortezomib in treating multiple myeloma and mantle cell lymphoma has established the proteasome as a validated therapeutic target in hematological malignancies [7] [10]. These inhibitors exploit the dependence of cancer cells on proteasome function for clearing misfolded proteins and regulating cell cycle progression. The compound 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione represents a complementary approach by redirecting proteasome activity toward specific oncogenic targets rather than broadly inhibiting the system.

Transcriptional Regulation Through Zinc Finger Protein Interactions

Zinc Finger Domain Architecture and DNA Binding

The IKAROS family of zinc finger proteins contains characteristic C2H2-type zinc finger domains organized into two functional regions: the N-terminal DNA binding domain (zinc fingers 1-4) and the C-terminal dimerization domain (zinc fingers 5-6) [11] [12]. The DNA binding domain recognizes the consensus GGGAA core motif present in numerous lymphoid-specific regulatory elements [13] [14]. The modular organization of zinc fingers allows for recognition of extended DNA sequences up to 12 nucleotides in length, providing high specificity for target gene selection.

Protein Dimerization and Complex Formation

The C-terminal zinc finger domain mediates homo- and heterodimerization between IKAROS family members, which is essential for their transcriptional activity [11] [12]. Mutations in the C-terminal zinc fingers that disrupt protein interactions dramatically affect DNA binding capacity and transcriptional activation potential [11] [12]. This dimerization-dependent mechanism enables the formation of functional protein complexes that can either activate or repress target gene expression depending on the specific combination of family members involved.

Chromatin Remodeling and Epigenetic Regulation

Zinc finger transcription factors interact with chromatin remodeling complexes to regulate gene expression through epigenetic modifications. The IKAROS proteins associate with the nucleosome remodeling and deacetylase complex and polycomb repressive complex 2 to mediate chromatin structural changes [15] [16]. These interactions enable zinc finger proteins to orchestrate complex gene expression programs during cellular differentiation and development. The disruption of these interactions through targeted protein degradation represents a mechanism for epigenetic reprogramming in cancer cells.

Therapeutic Implications of Zinc Finger Protein Targeting

The transcriptional regulatory functions of zinc finger proteins make them attractive targets for cancer therapy, particularly for proteins previously considered undruggable due to lack of enzymatic active sites [17] [18]. The compound 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione demonstrates the potential for targeting zinc finger transcription factors through protein degradation approaches. By selectively degrading IKZF2, this compound can disrupt aberrant transcriptional programs that maintain leukemic stem cell properties while preserving normal hematopoietic function.

Selectivity and Specificity Considerations

The selectivity of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione for IKZF2 over other IKAROS family members such as IKZF1 and IKZF3 is crucial for its therapeutic potential . This selectivity may be achieved through specific protein-protein interactions stabilized by the compound's unique chemical structure, which positions IKZF2 in proximity to the cereblon E3 ligase while excluding other family members. Understanding these molecular interactions is essential for developing next-generation targeted protein degraders with improved selectivity profiles.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

276.05686342 g/mol

Monoisotopic Mass

276.05686342 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types